molecular formula C19H21NO5S B11407207 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide

Cat. No.: B11407207
M. Wt: 375.4 g/mol
InChI Key: QBBOIBYJFCNZTG-BQYQJAHWSA-N
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Description

The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” is a synthetic organic molecule that features a combination of sulfur, furan, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the furan ring: This step may involve the use of furan derivatives and appropriate coupling reactions.

    Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution or other suitable methods.

    Formation of the prop-2-enamide linkage: This step involves the formation of the amide bond, often through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxybenzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur ring may yield sulfoxides, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(benzyl)prop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide: Similar structure but with a different position of the methoxy group.

Uniqueness

The uniqueness of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(3-methoxybenzyl)prop-2-enamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the methoxy group in the benzyl ring can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5S/c1-24-18-5-2-4-15(12-18)13-20(16-9-11-26(22,23)14-16)19(21)8-7-17-6-3-10-25-17/h2-8,10,12,16H,9,11,13-14H2,1H3/b8-7+

InChI Key

QBBOIBYJFCNZTG-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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